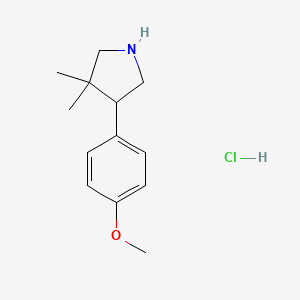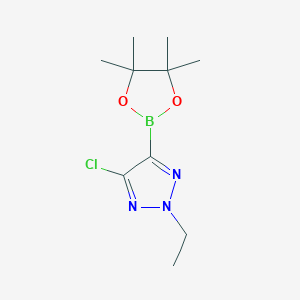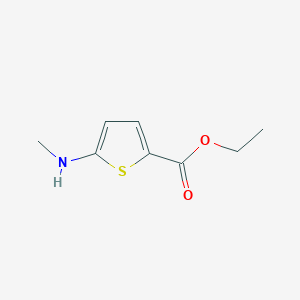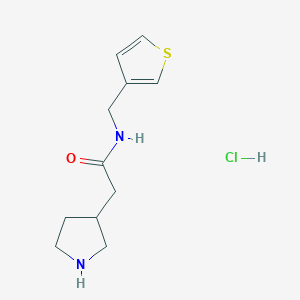
2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a thiophene ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative reacts with the intermediate compound.
Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with an acylating agent.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- **2-(Pyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- **2-(Pyrrolidin-3-yl)-N-(furan-3-ylmethyl)acetamide
- **2-(Pyrrolidin-3-yl)-N-(benzyl)acetamide
Uniqueness
2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride is unique due to the presence of both the pyrrolidine and thiophene rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C11H17ClN2OS |
|---|---|
分子量 |
260.78 g/mol |
IUPAC名 |
2-pyrrolidin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c14-11(5-9-1-3-12-6-9)13-7-10-2-4-15-8-10;/h2,4,8-9,12H,1,3,5-7H2,(H,13,14);1H |
InChIキー |
RKQIVOSMHDPSTK-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC(=O)NCC2=CSC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)
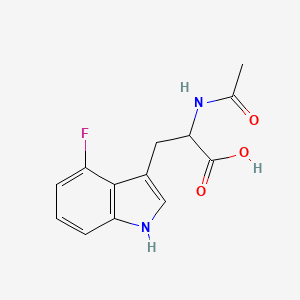
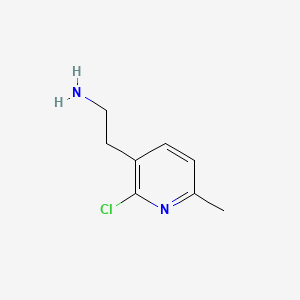

![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)
